rac-(2R,4aR,7aS)-6-[(tert-butoxy)carbonyl]-octahydropyrano[2,3-c]pyrrole-2-carboxylic acid
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Overview
Description
rac-(2R,4aR,7aS)-6-[(tert-butoxy)carbonyl]-octahydropyrano[2,3-c]pyrrole-2-carboxylic acid is a synthetic organic compound of interest in chemistry and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4aR,7aS)-6-[(tert-butoxy)carbonyl]-octahydropyrano[2,3-c]pyrrole-2-carboxylic acid typically involves multiple steps, often beginning with a suitable precursor molecule that is sequentially modified. Typical synthetic routes might include:
Starting from simpler molecules: : Initiating with a pyrrole ring and introducing substituents step by step.
Protecting Groups: : The tert-butoxycarbonyl group is commonly introduced as a protecting group during synthesis to prevent unwanted reactions.
Cyclization Reactions: : Involving the formation of the octahydropyrano ring.
Final Deprotection and Purification: : Removal of protecting groups and purification of the final product.
Industrial Production Methods
Industrial methods might optimize the synthesis route for scalability and cost-efficiency. This could involve high-throughput processes, use of automated reactors, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,4aR,7aS)-6-[(tert-butoxy)carbonyl]-octahydropyrano[2,3-c]pyrrole-2-carboxylic acid undergoes several types of chemical reactions:
Oxidation: : Conversion of specific functional groups to higher oxidation states.
Reduction: : Reduction of functional groups under mild to strong reducing conditions.
Substitution: : Functional groups within the molecule can be replaced by other substituents under suitable reaction conditions.
Common Reagents and Conditions
Oxidation: : Using reagents like PCC (Pyridinium chlorochromate) or mCPBA (meta-Chloroperoxybenzoic acid).
Reduction: : Employing hydrogenation catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: : Using various nucleophiles or electrophiles under controlled temperature and pH.
Major Products
The reaction products depend on the reagents and conditions but may include:
Oxidation products: : Ketones, aldehydes, or carboxylic acids.
Reduction products: : Alcohols or amines.
Substitution products: : Derivatives with different functional groups.
Scientific Research Applications
Chemistry
In synthetic chemistry, rac-(2R,4aR,7aS)-6-[(tert-butoxy)carbonyl]-octahydropyrano[2,3-c]pyrrole-2-carboxylic acid serves as an intermediate for the synthesis of more complex molecules.
Biology
In biological research, derivatives of this compound might be investigated for their interactions with biological molecules and potential bioactivity.
Medicine
In pharmaceutical research, the compound or its derivatives may be explored for therapeutic potential against various diseases, targeting specific biological pathways.
Industry
In industrial applications, the compound could be used in the manufacture of specialty chemicals, including agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of rac-(2R,4aR,7aS)-6-[(tert-butoxy)carbonyl]-octahydropyrano[2,3-c]pyrrole-2-carboxylic acid is primarily studied in the context of its interactions with molecular targets. It might act by binding to specific proteins or enzymes, modifying their activity, or participating in chemical reactions within biological systems. The exact pathways would depend on the specific applications being investigated.
Comparison with Similar Compounds
Comparing rac-(2R,4aR,7aS)-6-[(tert-butoxy)carbonyl]-octahydropyrano[2,3-c]pyrrole-2-carboxylic acid with similar compounds highlights its unique structural features and reactivity:
Similar Compounds: : Compounds with similar pyrrole or pyran structures, such as pyrrolidine derivatives or pyranocarboxylic acids.
Uniqueness: : The combination of the octahydropyrano and pyrrole rings, along with the tert-butoxycarbonyl protecting group, makes it unique in its class.
Properties
CAS No. |
2580092-13-1 |
---|---|
Molecular Formula |
C13H21NO5 |
Molecular Weight |
271.3 |
Purity |
95 |
Origin of Product |
United States |
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